5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid
Description
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a sulfinylmethyl group attached to a bromophenyl ring
Properties
IUPAC Name |
5-[(4-bromophenyl)sulfinylmethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4S/c13-8-1-4-10(5-2-8)18(16)7-9-3-6-11(17-9)12(14)15/h1-6H,7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIHVIAYKLFAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)CC2=CC=C(O2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the sulfinylmethyl intermediate: This step involves the reaction of 4-bromobenzyl chloride with a sulfinylating agent such as sodium metabisulfite to form 4-bromobenzyl sulfinyl chloride.
Coupling with furan ring: The intermediate is then coupled with a furan derivative, such as 2-furoic acid, under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 5-{[(4-Bromophenyl)sulfonyl]methyl}-2-furoic acid.
Reduction: 5-{[(4-Bromophenyl)thio]methyl}-2-furoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound's unique structural features allow for various applications in scientific research:
Pharmacological Studies
- Antimicrobial Activity : Preliminary studies indicate that 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid exhibits potential antimicrobial properties. Its ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
- Anticancer Properties : Research suggests that this compound may inhibit specific cancer cell lines by targeting key enzymes involved in cell proliferation and survival. The sulfinyl group can interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition.
Chemical Synthesis
- Building Block for Organic Synthesis : This compound serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules. Its structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidations.
Biochemical Research
- Enzyme Inhibition Studies : The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, making it a useful tool for studying enzyme mechanisms and interactions.
- Protein-Ligand Interaction Studies : The binding affinity of the compound to specific receptors or enzymes can be explored to understand its potential therapeutic effects.
Case Studies and Research Findings
Several studies have been conducted to explore the applications of this compound:
- Study on Antimicrobial Activity : A study demonstrated that 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid showed significant activity against various bacterial strains, indicating its potential as a lead compound for antibiotic development.
- Investigation into Anticancer Mechanisms : Research indicated that this compound could induce apoptosis in cancer cells through the inhibition of specific signaling pathways, suggesting its potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfinyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.
Comparison with Similar Compounds
Similar Compounds
5-{[(4-Chlorophenyl)sulfinyl]methyl}-2-furoic acid: Similar structure with a chlorine atom instead of bromine.
5-{[(4-Methylphenyl)sulfinyl]methyl}-2-furoic acid: Similar structure with a methyl group instead of bromine.
5-{[(4-Nitrophenyl)sulfinyl]methyl}-2-furoic acid: Similar structure with a nitro group instead of bromine.
Uniqueness
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets or other molecules in chemical reactions.
Biological Activity
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a furoic acid moiety linked to a sulfinyl group attached to a 4-bromophenyl ring. The presence of the sulfinyl group is crucial for its biological activity, as it can interact with various molecular targets in biological systems.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. The sulfinyl group enhances the compound's interaction with microbial enzymes, potentially leading to inhibition of growth. For instance, studies have shown that related sulfinyl compounds possess significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid may act as an enzyme inhibitor. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, leading to modulation of enzyme activity. This mechanism is similar to that observed in other sulfinyl-containing compounds, which have been studied for their ability to inhibit key enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Covalent Bond Formation : The sulfinyl group can form covalent bonds with thiol groups in proteins, affecting their function.
- Hydrogen Bonding : The furoic acid moiety may participate in hydrogen bonding interactions, stabilizing the compound's binding to its target sites.
- Hydrophobic Interactions : The aromatic bromophenyl ring enhances hydrophobic interactions with lipid membranes or hydrophobic pockets within proteins .
Case Studies and Research Findings
- Antibacterial Activity : A study on related sulfinyl compounds demonstrated a significant reduction in bacterial viability when treated with these agents. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating a promising avenue for development in antimicrobial therapies .
- Enzyme Inhibition Studies : In vitro assays have shown that compounds similar to 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and pain pathways. This suggests potential applications in anti-inflammatory drug development .
- Cellular Studies : Cellular assays have indicated that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death. This effect is hypothesized to be mediated through the inhibition of specific kinases involved in cell cycle regulation .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for synthesizing 5-{[(4-Bromophenyl)sulfinyl]methyl}-2-furoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling 4-bromophenylsulfinylmethyl intermediates with 2-furoic acid derivatives. Optimization includes varying catalysts (e.g., Pd-based for cross-coupling), solvent polarity (DMF or THF), and temperature control to minimize sulfoxide racemization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity. Reaction progress should be monitored using TLC and HPLC-MS .
Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D COSY/HSQC) resolves substituent positions and confirms sulfinyl configuration. High-resolution mass spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carboxylic acid and sulfinyl functional groups. Purity assessment requires HPLC with UV detection (λ = 254 nm) and comparison to reference standards .
Q. How can researchers mitigate oxidation or degradation during storage?
- Methodological Answer : Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation. Use stabilizers like BHT (butylated hydroxytoluene) in aprotic solvents (e.g., DMSO). Regularly assess stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. What mechanistic insights explain the sulfinyl group’s stereochemical lability under varying pH conditions?
- Methodological Answer : The sulfinyl group’s chirality is pH-sensitive due to protonation/deprotonation at the oxygen atom. Conduct variable-temperature NMR (VT-NMR) in D₂O/DMSO-d₆ mixtures to track inversion barriers. Computational modeling (DFT calculations) can predict transition states and activation energies for stereomutation .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing sulfinyl and carboxylic acid groups deactivate the furan ring, necessitating stronger electrophiles or directing groups. Use X-ray crystallography (as in ) to map electron density and Mulliken charge distribution. Screen Pd-catalyzed reactions (e.g., Suzuki-Miyaura) with boronic acids under microwave irradiation to enhance reaction rates .
Q. What experimental designs are suitable for evaluating ecotoxicological impacts in aquatic systems?
- Methodological Answer : Follow the INCHEMBIOL framework ():
- Laboratory : Measure log Kow (octanol-water partition coefficient) to assess bioaccumulation potential.
- Mesocosm Studies : Expose Daphnia magna or algae to sublethal doses (0.1–10 mg/L) and monitor growth inhibition (OECD 201/202 guidelines).
- Field : Use LC-MS/MS to detect residues in water/sediment samples from contaminated sites .
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
- Methodological Answer : Discrepancies may arise from assay interference (e.g., sulfinyl group reacting with DPPH radicals). Employ orthogonal assays (ABTS, FRAP) and include negative controls (e.g., sulfone analogs). Validate results with in-cell ROS (reactive oxygen species) detection using fluorescent probes (e.g., DCFH-DA) .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., rootstocks in ). Address outliers via Grubbs’ test or robust regression methods .
Q. How can molecular dynamics simulations predict adsorption behavior on environmental surfaces?
- Methodological Answer : Simulate interactions with silica or humic acid surfaces using GROMACS/AMBER. Parameterize force fields with quantum mechanical data (e.g., partial charges from DFT). Compare simulated binding energies to experimental QCM-D (quartz crystal microbalance) measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
